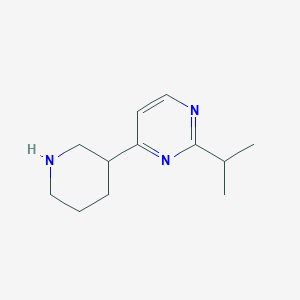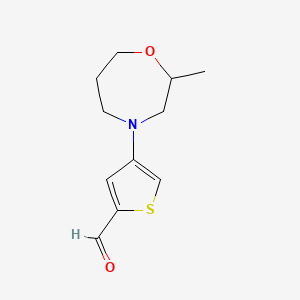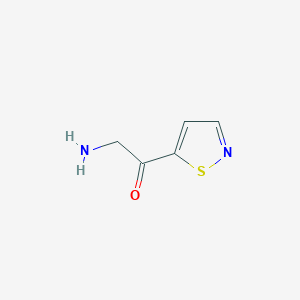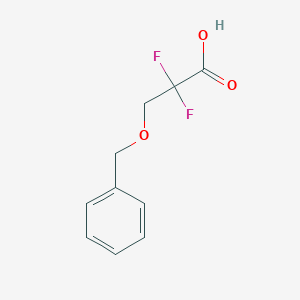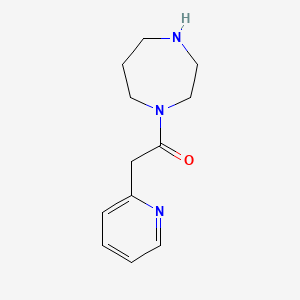![molecular formula C10H15NO2 B13202899 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyl-1,6-dioxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO2 It is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, such as polymers or specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group and spirocyclic structure may play a role in its reactivity and binding to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[2.5]octane-2-carbonitrile: A similar compound with a different alkyl group.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.
Uniqueness
5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to its specific propyl group and nitrile functionality, which may impart distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable for specific applications and research purposes.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c1-2-3-8-6-10(4-5-12-8)9(7-11)13-10/h8-9H,2-6H2,1H3 |
Clave InChI |
JFLUXGUGPQEBJI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC2(CCO1)C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



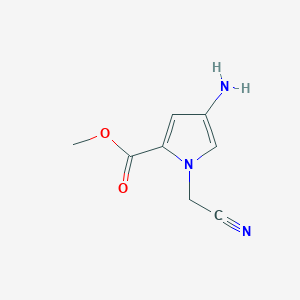

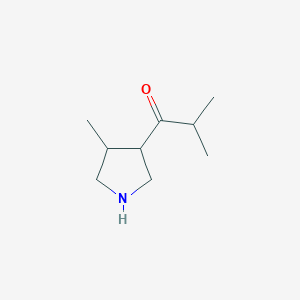

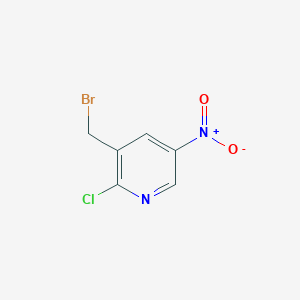
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)

